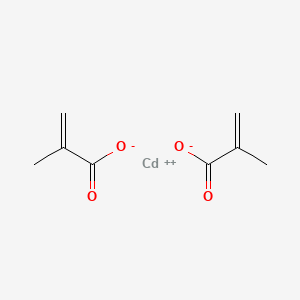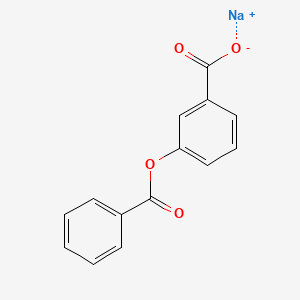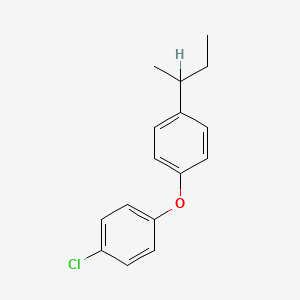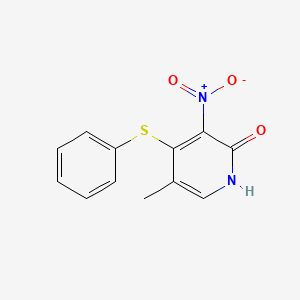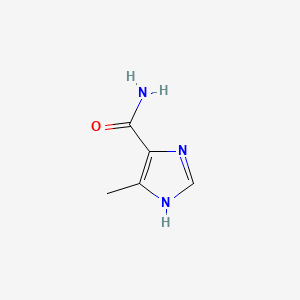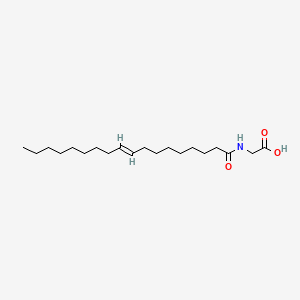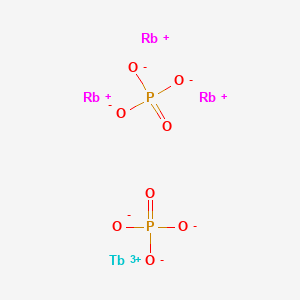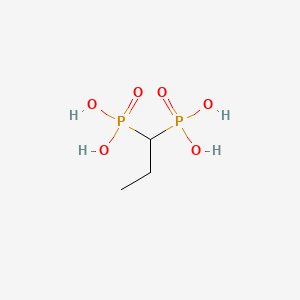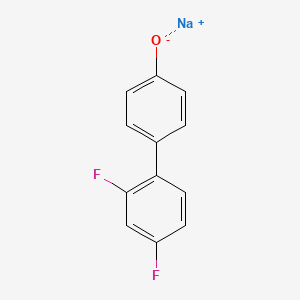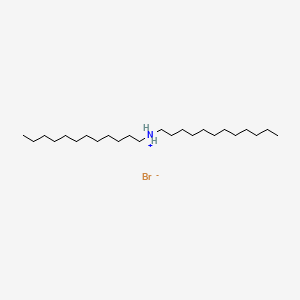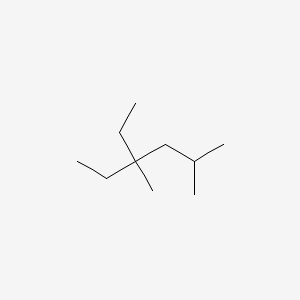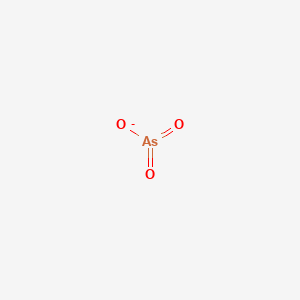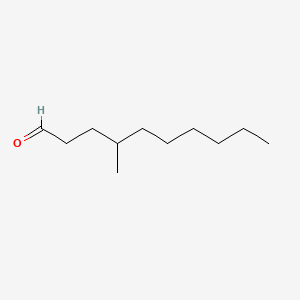
4-Methyldecan-1-al
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyldecan-1-al, also known as 4-methyldecanal, is an organic compound with the molecular formula C11H22O. It is a type of aldehyde, characterized by the presence of a formyl group (-CHO) attached to a decane chain with a methyl group at the fourth position. This compound is used in various applications, including as an intermediate in organic synthesis and in the fragrance industry due to its pleasant odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyldecan-1-al can be synthesized through several methods. One common approach involves the oxidation of 4-methyldecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid. The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydroformylation of 4-methyloctene. This process involves the addition of a formyl group to the double bond of 4-methyloctene using a catalyst such as rhodium or cobalt complexes under high pressure and temperature. The resulting aldehyde is then purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyldecan-1-al undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-methyldecanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: It can be reduced to 4-methyldecanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Condensation: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: 4-Methyldecanoic acid.
Reduction: 4-Methyldecanol.
Condensation: β-Hydroxy aldehydes or ketones.
Applications De Recherche Scientifique
4-Methyldecan-1-al has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies related to the olfactory system due to its distinct odor.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anti-inflammatory properties.
Industry: It is used in the fragrance industry to create perfumes and scented products.
Mécanisme D'action
The mechanism of action of 4-Methyldecan-1-al involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, aldehydes can form Schiff bases with amino groups in proteins, leading to various biological effects. The compound can also undergo oxidation-reduction reactions, influencing cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanal: An aldehyde with a similar structure but without the methyl group at the fourth position.
4-Methylnonanal: An aldehyde with a shorter carbon chain.
4-Methyldodecanal: An aldehyde with a longer carbon chain.
Uniqueness
4-Methyldecan-1-al is unique due to the presence of the methyl group at the fourth position, which influences its chemical reactivity and physical properties. This structural feature can affect its boiling point, solubility, and interaction with other molecules, making it distinct from other aldehydes with similar carbon chain lengths.
Propriétés
Numéro CAS |
80699-63-4 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
4-methyldecanal |
InChI |
InChI=1S/C11H22O/c1-3-4-5-6-8-11(2)9-7-10-12/h10-11H,3-9H2,1-2H3 |
Clé InChI |
UASJZAYRKLUVLT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione](/img/structure/B12654203.png)
![10,11,21,22,23,24,25,26-Octachloro-3,3,7,7,14,14,18,18-octakis-phenyl-3,7,14,18-tetraphosphoniatricyclo[18.2.2.29,12]hexacosa-1(22),9(26),10,12(25),20,23-hexaene](/img/structure/B12654208.png)
